molecular formula C9H12O2 B029802 4-Methoxyphenethyl alcohol CAS No. 702-23-8

4-Methoxyphenethyl alcohol

Cat. No. B029802
Key on ui cas rn: 702-23-8
M. Wt: 152.19 g/mol
InChI Key: AUWDOZOUJWEPBA-UHFFFAOYSA-N
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Patent
US07781463B2

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxyphenethyl alcohol (1.2 g, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][O:33][C:34]1[CH:42]=[CH:41][C:37]([CH2:38][CH2:39]O)=[CH:36][CH:35]=1.[C:43]1(=[O:49])[NH:47][C:46](=[O:48])[CH:45]=[CH:44]1>>[CH3:32][O:33][C:34]1[CH:42]=[CH:41][C:37]([CH2:38][CH2:39][N:47]2[C:43](=[O:49])[CH:44]=[CH:45][C:46]2=[O:48])=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
DEAD
Quantity
0.8 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C(CCO)C=C1
Step Four
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CCN2C(C=CC2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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